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Compound of Interest

Compound Name: 3-Bromo-4-cyanobenzoic acid

Cat. No.: B1442161 Get Quote

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Strategic Building Block in

Modern Synthesis

Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-4-cyanobenzoic acid
(CAS No. 58123-69-6), a trifunctional aromatic compound of significant interest to researchers,

medicinal chemists, and drug development professionals. We will delve into its fundamental

physicochemical properties, explore plausible synthetic strategies with mechanistic insights,

and illuminate its role as a versatile scaffold in the synthesis of complex molecules and

pharmaceutical intermediates. The guide emphasizes the strategic utility of its distinct

functional groups—a carboxylic acid, a nitrile, and a bromine atom—which allow for orthogonal

chemical transformations. Detailed safety protocols, exemplary experimental procedures, and

data visualizations are provided to serve as an essential resource for the scientific community

engaged in advanced organic synthesis and drug discovery.

Introduction: The Strategic Value of a
Multifunctional Scaffold
3-Bromo-4-cyanobenzoic acid is a substituted aromatic carboxylic acid that has emerged as

a valuable building block in organic and medicinal chemistry.[1] Its utility is derived from the

presence of three distinct and reactive functional groups on a single benzene ring. This

trifunctionality provides a powerful platform for generating molecular diversity through selective

and sequential chemical modifications.
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Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation,

esterification, or reduction, making it a common anchor point for connecting to amine-

containing fragments or modulating solubility and pharmacokinetic properties.

Nitrile (-CN): The cyano group is a versatile functional group. It can be hydrolyzed to a

carboxylic acid or an amide, reduced to a primary amine, or used to construct various

nitrogen-containing heterocycles (e.g., tetrazoles), which are important pharmacophores in

many drug molecules.

Bromine (-Br): As a halogen, bromine is an excellent leaving group for a wide array of metal-

catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-

Hartwig aminations. This allows for the strategic introduction of aryl, alkyl, or amino

substituents to build molecular complexity.

The orthogonal reactivity of these groups allows chemists to perform transformations on one

part of the molecule while leaving the others intact, a cornerstone of efficient and elegant

synthetic design. This guide will explore the practical applications and theoretical underpinnings

of leveraging this unique chemical architecture.

Physicochemical Properties and Characterization
A precise understanding of the physicochemical properties of 3-Bromo-4-cyanobenzoic acid
is critical for its effective use in experimental design, from reaction setup to purification and

storage.[2] The key properties are summarized below.
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Property Value Reference(s)

CAS Number 58123-69-6 [3][4][5][6]

IUPAC Name 3-bromo-4-cyanobenzoic acid [2][3]

Molecular Formula C₈H₄BrNO₂ [2][5]

Molecular Weight 226.03 g/mol [4][5]

Appearance
White to off-white powder or

crystals
N/A

Melting Point

Not consistently reported;

related cyanobenzoic acids

melt >200 °C

Solubility

Generally soluble in organic

solvents like DMF, DMSO;

limited solubility in water

N/A

InChI Key
WAFUFPLTXVDCNT-

UHFFFAOYSA-N
[3]

Structural confirmation is typically achieved using standard analytical techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to

confirm the presence of -COOH and -CN functional groups, and Mass Spectrometry (MS) to

verify the molecular weight and isotopic pattern characteristic of a bromine-containing

compound.

Synthesis Strategy: A Mechanistic Perspective
While multiple synthetic routes to cyanobenzoic acid derivatives exist, a common and

industrially scalable approach involves the transformation of readily available substituted

toluenes.[7] A plausible and logical synthesis for 3-Bromo-4-cyanobenzoic acid can be

conceptualized starting from 3-bromo-4-methylbenzonitrile. This approach offers a direct

pathway where the critical bromo and cyano functionalities are already in place.

The key transformation is the selective oxidation of the methyl group to a carboxylic acid. This

is a robust and well-established reaction in organic chemistry, often employing strong oxidizing
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agents like potassium permanganate (KMnO₄) or chromic acid. The use of KMnO₄ under basic

conditions is often preferred for its efficacy and cost-effectiveness. The reaction proceeds via a

radical mechanism, where the benzylic hydrogen is abstracted, leading to the formation of a

manganese ester, which is subsequently hydrolyzed to yield the carboxylate salt. Final

acidification then furnishes the desired 3-Bromo-4-cyanobenzoic acid.

Starting Material

Core Reaction: Oxidation

Final Product

3-Bromo-4-methylbenzonitrile

1. KMnO₄, H₂O, Heat
2. HCl (aq)

Oxidation of
Benzylic Methyl Group

Intermediate:
Manganese Dioxide (MnO₂) Precipitate

Byproduct
Formation

3-Bromo-4-cyanobenzoic Acid

Acidification &
Workup

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 3-Bromo-4-cyanobenzoic acid.

Applications in Drug Discovery and Molecular
Design
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The true power of 3-Bromo-4-cyanobenzoic acid lies in its application as a versatile building

block for creating libraries of novel compounds for biological screening. Its structure is a

privileged scaffold, allowing for systematic modification at three distinct points to explore

structure-activity relationships (SAR).

Derivatives of cyanobenzoic acid are known to be valuable intermediates for compounds with a

wide range of industrial and pharmaceutical applications, including as platelet aggregation

inhibitors.[7] The strategic placement of the bromo, cyano, and carboxyl groups allows for a

combinatorial approach to synthesis. For example, a research program could:

Diversify at the Bromo Position: Use a variety of boronic acids in a Suzuki coupling reaction

to introduce a wide range of aryl and heteroaryl groups.

Diversify at the Carboxyl Position: Couple the resulting library with a diverse set of amines to

create a matrix of amides.

Modify the Nitrile: In a final step, convert the nitrile to a tetrazole for a subset of promising

compounds to enhance metabolic stability or receptor binding.

This strategy allows for the rapid generation of hundreds or thousands of unique chemical

entities from a single, strategic starting material.
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Position 3: Cross-Coupling Position 1: Amide Coupling Position 4: Nitrile Chemistry

3-Bromo-4-cyanobenzoic
Acid

Aryl-R¹
(Suzuki Coupling)

-Br →

Alkyne-R¹
(Sonogashira Coupling)

-Br →

Amine-R¹
(Buchwald-Hartwig)

-Br →

Amide-R²

-COOH →
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-COOH →

Tetrazole

-CN →

Primary Amine

-CN →

Diverse Library of
Bioactive Candidates

Click to download full resolution via product page

Caption: Use as a scaffold for generating molecular diversity.

Exemplary Experimental Protocol: Amide Coupling
To illustrate the utility of 3-Bromo-4-cyanobenzoic acid, the following section details a

standard, self-validating protocol for an amide coupling reaction. This procedure is fundamental

in medicinal chemistry for linking carboxylic acid and amine fragments.

Objective: To synthesize N-benzyl-3-bromo-4-cyanobenzamide.

Materials:

3-Bromo-4-cyanobenzoic acid (1.0 eq)

Benzylamine (1.05 eq)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
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HOBt (Hydroxybenzotriazole) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar),

add 3-Bromo-4-cyanobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester

intermediate and the coupling reagent (EDC).

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for

30 minutes.

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is

added to suppress racemization (if chiral centers are present) and improve coupling

efficiency by forming a more stable active ester intermediate, which is less susceptible to

side reactions.

Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of DMF.

Add this solution dropwise to the activated acid mixture. Add DIPEA (3.0 eq).

Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride

salt of EDC and the HCl generated during the reaction, driving the reaction to completion.

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic

layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to

remove unreacted acid and HOBt), and brine (to remove residual water).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-bromo-4-

cyanobenzamide.

Safety and Handling
3-Bromo-4-cyanobenzoic acid is an irritant and is harmful if swallowed.[3] Proper safety

precautions must be observed during its handling and use.

Hazard Class GHS Pictogram Signal Word
Hazard
Statement(s)

Acute Toxicity, Oral GHS07 Warning
H302: Harmful if

swallowed.[3][8]

Skin Irritation GHS07 Warning
H315: Causes skin

irritation.[3][8]

Eye Irritation GHS07 Warning
H319: Causes serious

eye irritation.[3][8]

Respiratory Irritation GHS07 Warning

H335: May cause

respiratory irritation.[3]

[8]

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[9]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly

after handling.

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved

respirator.
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First Aid Measures:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion
3-Bromo-4-cyanobenzoic acid stands out as a strategically designed chemical intermediate.

Its value is not merely in its own properties but in the vast chemical space it unlocks for

synthetic chemists. The orthogonal reactivity of its three functional groups provides a robust

and flexible platform for the efficient construction of complex molecular architectures. For

professionals in drug discovery and materials science, this compound represents a powerful

tool for generating novel entities with tailored biological or physical properties. A thorough

understanding of its chemistry, handling, and synthetic potential, as outlined in this guide, is

essential for leveraging its full capabilities in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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